![molecular formula C18H22FN7O B2434207 2-((6-(4-(4-fluorofenil)piperazin-1-il)-1-metil-1H-pirazolo[3,4-d]pirimidin-4-il)amino)etanol CAS No. 896009-08-8](/img/structure/B2434207.png)
2-((6-(4-(4-fluorofenil)piperazin-1-il)-1-metil-1H-pirazolo[3,4-d]pirimidin-4-il)amino)etanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of 1-H-pyrazole-3-carboxamide . It has been designed and synthesized as part of a series that exhibits excellent FLT3 and CDK inhibition and antiproliferative activities . The compound has potential for further development into a drug applied in acute-myeloid-leukemia (AML) therapeutics .
Synthesis Analysis
The compound is synthesized as part of a series of 1-H-pyrazole-3-carboxamide derivatives . The precursor was obtained by a facile four-step synthetic approach; the trimethylstannyl leaving group was introduced by displacement of iodine utilizing palladium catalysis and hexamethyldistannane in an inert solvent .Molecular Structure Analysis
The piperazine ring in the compound is puckered . The 1,6-dihydro-pyridazine ring makes dihedral angles of 28.03 (7) and 77.46 (7)° with the phenyl and benzene rings, respectively .Chemical Reactions Analysis
The compound exhibits selective monoamine oxidase A and B inhibitory activity . It also shows excellent FLT3 and CDK inhibition .Physical and Chemical Properties Analysis
The compound has a morpholine ring that adopts a chair conformation . The piperazine ring is puckered . The 1,6-dihydro-pyridazine ring makes dihedral angles of 28.03 (7) and 77.46 (7)° with the phenyl and benzene rings, respectively .Aplicaciones Científicas De Investigación
Aplicaciones Antivirales
Los derivados del indol han demostrado potencial antiviral. Por ejemplo:
- Derivados de 6-amino-4-sustituidoalquil-1H-indol-2-sustituidocarboxilato fueron investigados como agentes antivirales contra la influenza A, con el compuesto 6-amino-4-isobutoxicarboxilato de metilo-1H-indol-2 mostrando actividad inhibitoria .
- Derivados de 4-alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida exhibieron potente actividad antiviral contra el virus Coxsackie B4 .
Aplicaciones Anticancerígenas
Se han explorado nuevos derivados del indol por sus propiedades anticancerígenas. Se necesitan más investigaciones para comprender sus mecanismos y posibles aplicaciones clínicas.
Potencial Antibacteriano
Inhibir las enzimas ureasa es una estrategia prometedora para prevenir infecciones bacterianas ureolíticas. Los compuestos que contienen el andamio del indol pueden desempeñar un papel en esta área .
Actividad Antituberculosa
Se investigó la síntesis de derivados de (E)-1-(2-(1H-indol-3-il)-5-(piridin-4-il)-1,3,4-oxadiazol-3(2H)-il)-3-(sustituido-fenil)prop-2-en-1-ona derivados de la piridina y el indol para la actividad antituberculosa in vitro contra Mycobacterium tuberculosis (H37Ra MTB) y Mycobacterium bovis (BCG) .
Otras Aplicaciones Potenciales
Los derivados del indol también pueden desempeñar un papel en las actividades antidiabéticas, antimaláricas y anticolinesterásicas. Los investigadores continúan explorando sus diversos efectos biológicos .
Mecanismo De Acción
Target of Action
The primary targets of this compound are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is a novel inhibitor of ENTs, showing more selectivity to ENT2 than to ENT1 .
Mode of Action
The compound interacts with ENTs, inhibiting their function . It reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity constant (Km) . This suggests that the compound is an irreversible and non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function . This can have downstream effects on various biochemical pathways, including those involved in cell proliferation and apoptosis.
Result of Action
The inhibition of ENTs by the compound can lead to changes in cellular functions, such as cell proliferation and apoptosis . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN7O/c1-24-17-15(12-21-24)16(20-6-11-27)22-18(23-17)26-9-7-25(8-10-26)14-4-2-13(19)3-5-14/h2-5,12,27H,6-11H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDLLRWMPPIEQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NCCO)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
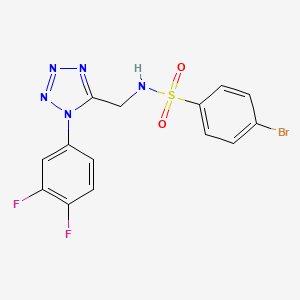
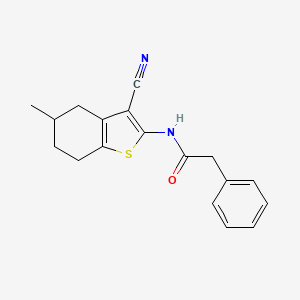


![3-[(4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-2H-chromen-2-one](/img/structure/B2434131.png)
![6-[(2-oxo-2-phenylethyl)sulfanyl]-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2434133.png)
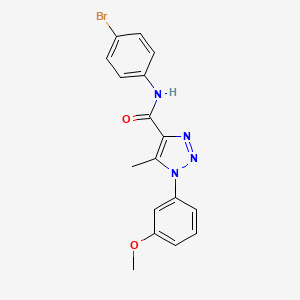
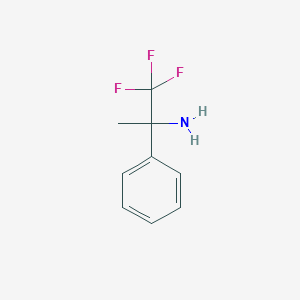
![N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2434137.png)
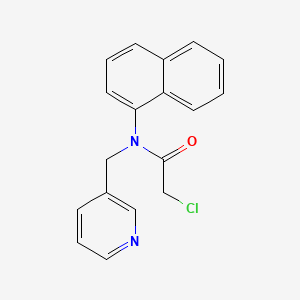
![11-[2-[3-Hydroxy-4-[4-(4-methoxyphenyl)pyrazolidin-3-yl]phenoxy]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2434141.png)
![N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2434142.png)
![4-methoxy-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2434143.png)

